molecular formula C19H13F2N3S B3403234 4-[(3-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1105239-98-2

4-[(3-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B3403234
CAS No.: 1105239-98-2
M. Wt: 353.4
InChI Key: YYDFFWXZZNBARM-UHFFFAOYSA-N
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Description

4-[(3-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl groups, which can significantly influence its chemical properties and biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: The core structure can be synthesized through a cyclization reaction involving appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrazolo[1,5-a]pyrazine core with 3-fluorobenzylthiol, typically in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the pyrazolo[1,5-a]pyrazine core, which can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Sodium methoxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[(3-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development. It may exhibit activity against certain types of cancer, bacterial infections, or inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins that play a role in cell proliferation and survival, thereby exerting anti-cancer effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine
  • 4-[(3-Methylbenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
  • 4-[(3-Bromobenzyl)thio]-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine

Uniqueness

Compared to similar compounds, 4-[(3-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[(3-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3S/c20-15-6-4-14(5-7-15)17-11-18-19(22-8-9-24(18)23-17)25-12-13-2-1-3-16(21)10-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDFFWXZZNBARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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